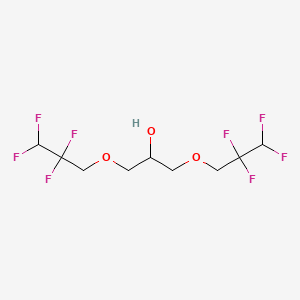![molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6](/img/structure/B1447615.png)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Inhibition of P21-Activated Kinase 4 (PAK4)
- Field : Molecular Biology
- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
-
RIPK1 Inhibition
- Field : Biochemistry
- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
-
Bruton’s Tyrosine Kinase (BTK) Inhibition
- Field : Pharmacology
- Application Summary : The compound has been used in the design and synthesis of novel derivatives as potent, selective, and reversible BTK inhibitors for the treatment of rheumatoid arthritis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed good kinase selectivity .
-
Anti-Rheumatoid Activity
- Field : Pharmacology
- Application Summary : The compound has been used in the development of Quantitative Structure-Activity Relationship (QSAR) analysis for anti-rheumatoid activity .
- Method of Application : The compound’s anti-rheumatoid activity was evaluated using QSARINS software .
- Results : The compound showed potential for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
-
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Field : Medicinal Chemistry
- Application Summary : The compound has been used in the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Method of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
-
Chemical Synthesis
- Field : Chemistry
- Application Summary : The compound is used in chemical synthesis, particularly in the creation of other complex organic molecules .
- Method of Application : The compound’s use in chemical synthesis typically involves its reaction with other reagents under controlled conditions .
- Results : The specific outcomes of these reactions can vary widely depending on the other reagents and conditions used .
-
Inhibitor of P21-Activated Kinase 4 (PAK4)
- Field : Molecular Biology
- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
-
RIPK1 Inhibition
- Field : Biochemistry
- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHMVADVRQFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
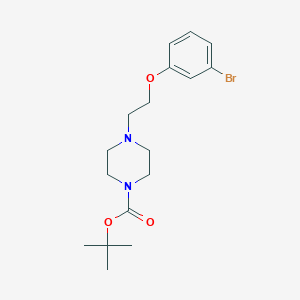
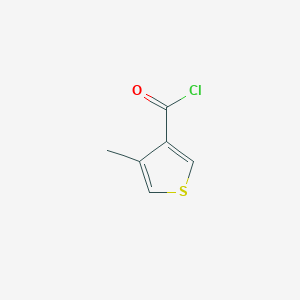
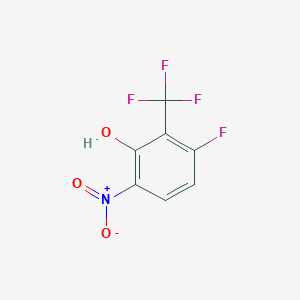

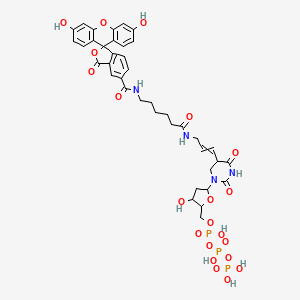
amine](/img/structure/B1447542.png)

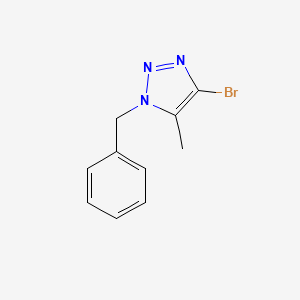
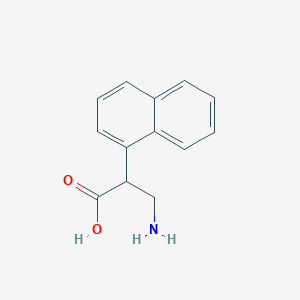
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)

